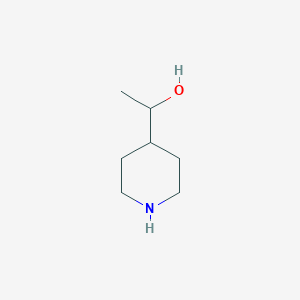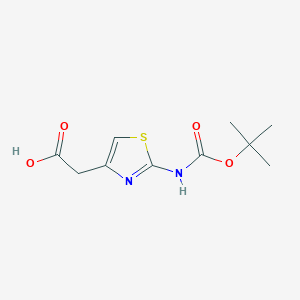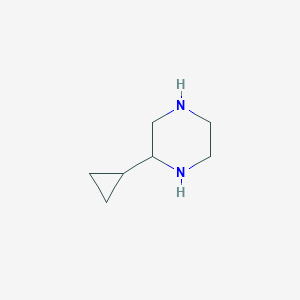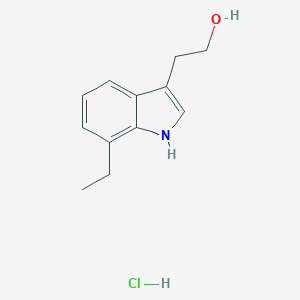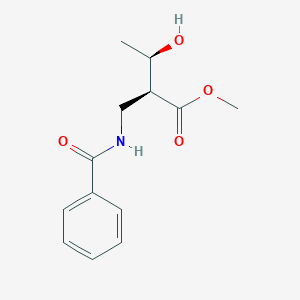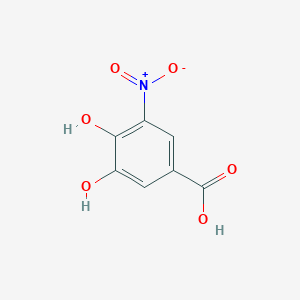
3,4-Dihydroxy-5-nitrobenzoic Acid
Übersicht
Beschreibung
3,4-Dihydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and one nitro group attached to the benzene ring. This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals, including Entacapone, a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease .
Wirkmechanismus
Target of Action
The primary target of 3,4-Dihydroxy-5-nitrobenzoic Acid is catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can increase the levels of these neurotransmitters, which can have various effects on the body.
Biochemical Pathways
It is known that the compound can influence themetabolism of catecholamines . By inhibiting COMT, it can prevent the breakdown of these neurotransmitters, leading to increased levels in the body. This can have downstream effects on various physiological functions.
Pharmacokinetics
As a comt inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is an increase in the levels of catecholamines in the body . This can lead to various effects, depending on the specific catecholamine involved. For example, increased dopamine levels can improve mood and cognition, while increased epinephrine and norepinephrine levels can stimulate the fight-or-flight response.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the presence of other drugs or substances in the body can influence the compound’s action, as they may interact with the same targets or metabolic pathways .
Biochemische Analyse
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is particularly involved in the inhibition of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a COMT inhibitor . By inhibiting COMT, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a COMT inhibitor, it prevents the methylation of catecholamines, thereby influencing neurotransmitter levels and neuronal signaling .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of catecholamines . It interacts with the enzyme COMT, which plays a key role in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxy-5-nitrobenzoic acid typically involves the nitration of 3,4-dihydroxybenzoic acid. One common method includes the reaction of 3,4-dihydroxybenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxy-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals such as Entacapone, which is used in the treatment of Parkinson’s disease.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxybenzoic acid: Lacks the nitro group and has different chemical reactivity.
5-Nitrosalicylic acid: Contains a nitro group but differs in the position of hydroxyl groups.
3,5-Dinitrobenzoic acid: Contains two nitro groups and lacks hydroxyl groups.
Uniqueness: 3,4-Dihydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Eigenschaften
IUPAC Name |
3,4-dihydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSONAKHMNQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560445 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-30-3 | |
| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

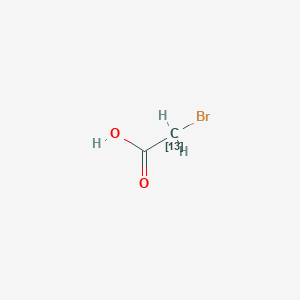
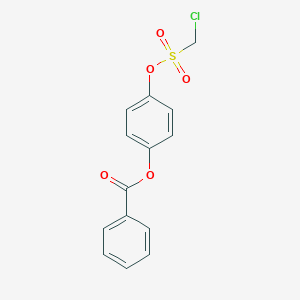
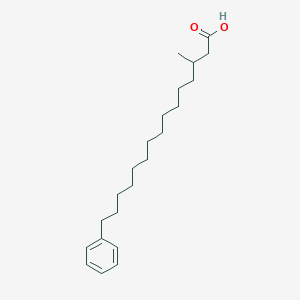

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
